9(10H)-Acridinone, 2-nitro-

Vue d'ensemble

Description

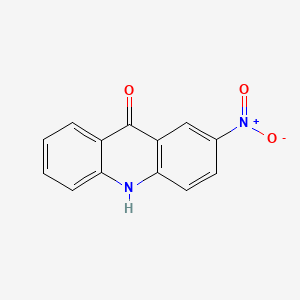

9(10H)-Acridinone, 2-nitro- is a useful research compound. Its molecular formula is C13H8N2O3 and its molecular weight is 240.21 g/mol. The purity is usually 95%.

The exact mass of the compound 9(10H)-Acridinone, 2-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9(10H)-Acridinone, 2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9(10H)-Acridinone, 2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

2.1 Importance of Nitric Oxide Sensing

Nitric oxide (NO) plays a crucial role in various physiological processes. The ability to detect NO in biological systems is vital for understanding its functions in signaling pathways .

2.2 Development of Fluorescent Probes

Acridinone-based fluorescent probes have been developed to detect NO with high sensitivity. For example, a study reported the design of a fluorescent probe derived from 9(10H)-acridone that reacts with NO to produce a triazole derivative, resulting in a fivefold increase in fluorescence intensity . This probe was successfully utilized in living Jurkat cells to monitor NO levels.

| Probe Name | Reaction Type | Fluorescence Increase | Application |

|---|---|---|---|

| Acridonyl Triazole | NO Reaction | 5x | Cellular Imaging |

Drug Development and Molecular Targeting

3.1 P2Y12 Receptor Antagonism

Recent research has identified acridinone analogs as potential antagonists of the P2Y12 receptor, which is critical in platelet activation and thrombosis . The compound NSC618159, an acridinone derivative, was shown to induce significant conformational changes in the P2Y12 receptor upon binding.

3.2 Molecular Dynamics Simulations

Molecular dynamics simulations revealed that NSC618159 stabilizes the active form of the receptor, expanding its binding pocket significantly . These findings suggest that acridinones could be explored further as therapeutic agents targeting platelet aggregation.

Conclusion and Future Directions

The applications of 9(10H)-Acridinone, 2-nitro- span several critical areas of research, particularly in cancer therapeutics and molecular sensing technologies. Its ability to bind DNA and induce apoptosis positions it as a promising candidate for further development as an anti-cancer agent. Additionally, its role as a fluorescent probe for nitric oxide detection opens avenues for innovative diagnostic tools.

Future research should focus on optimizing the synthesis of acridinone derivatives to enhance their efficacy and specificity for targeted applications in drug development and molecular imaging.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The nitro group at position 2 and the electron-deficient aromatic system facilitate nucleophilic substitution, particularly at positions 9 and 10.

-

Hydrolysis of 9-amino derivatives :

Under acidic conditions (pH 1–8.5), hydrolysis of 1-nitro-9-(alkylamino)acridines proceeds via first-order kinetics, yielding 1-nitro-9-acridone . Substituents on the alkylamino side chain significantly affect reaction rates (Table 1).Table 1: Hydrolysis Rates of 1-Nitro-9-Alkylaminoacridines

Substituent (R) Reaction Rate (k × 10⁻⁴ s⁻¹) pH Temperature (°C) –(CH₂)₃NMe₂ 1.2 7 90 –(CH₂)₂NHMe 3.8 7 90 –(CH₂)₂OH 4.5 7 90 -

Condensation with alcohols :

6-Chloro-9-(2-hydroxyethyl)methylamino-2-methoxyacridine reacts with glycols at 115°C to form 9-acridinyl ethers . Steric hindrance from substituents reduces stability and reactivity.

Reduction Reactions

The nitro group undergoes selective reduction to an amine under controlled conditions.

-

Catalytic hydrogenation :

Reduction of 2-nitro-10-(carboxymethyl)-9(10H)-acridone ethyl ester (2 ) with formic acid and Pd/C in ethanol yields 2-aminoacridone (3 ) in 95% efficiency . Alternative catalysts (Ni, H₂/Pd/C) result in lower yields due to side reactions. -

Hydrazine reduction :

Use of N₂H₄ over Pd/C leads to hydrazide formation, complicating product isolation .

Hydrolysis and Dealkylation

-

Acid/Base-Mediated Hydrolysis :

Functionalization via Acylation and Nitration

-

Acylation :

2-Aminoacridone (3 ) reacts with acetic anhydride to form 2-acetamide derivatives (4 ), which are intermediates for further nitration . -

Nitration :

Nitration of 10-(carboxymethyl)-9(10H)-acridone ethyl ester (1 ) with HNO₃/Ac₂O yields 2 quantitatively. Reaction conditions: 60°C, 1.5 h, AcOH solvent .

Biological Interactions

The nitro group enhances DNA intercalation and enzyme inhibition, contributing to antitumor activity.

-

DNA binding : The planar acridone system intercalates into DNA, while the nitro group stabilizes interactions via electrostatic forces.

-

Enzyme inhibition : Nitroacridones inhibit topoisomerase II, with IC₅₀ values in the micromolar range .

Kinetic and Mechanistic Insights

Propriétés

IUPAC Name |

2-nitro-10H-acridin-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c16-13-9-3-1-2-4-11(9)14-12-6-5-8(15(17)18)7-10(12)13/h1-7H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYGRUSMTCUJGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222824 | |

| Record name | 9(10H)-Acridinone, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7251-00-5 | |

| Record name | 9(10H)-Acridinone, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC191302 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC30404 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9(10H)-Acridinone, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-10H-acridin-9-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU4C6L6R6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.